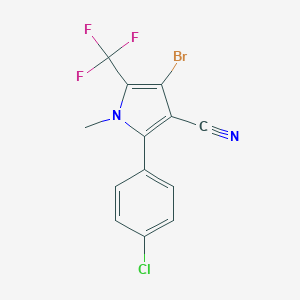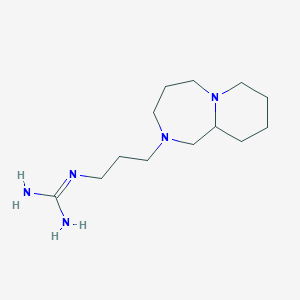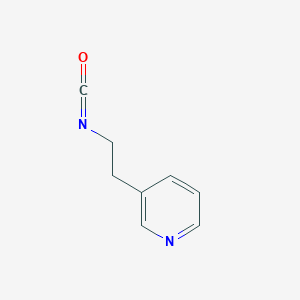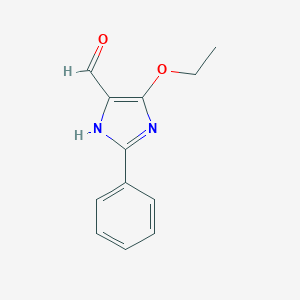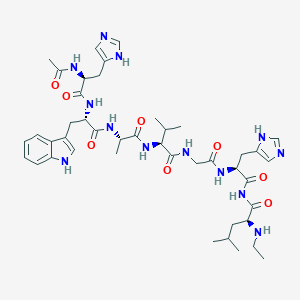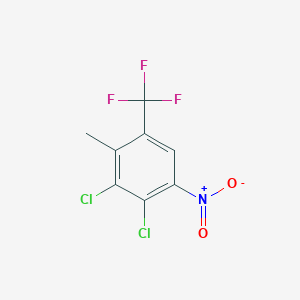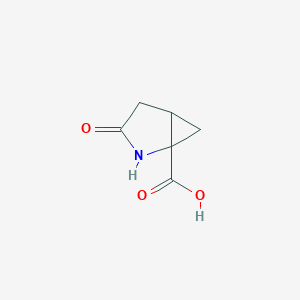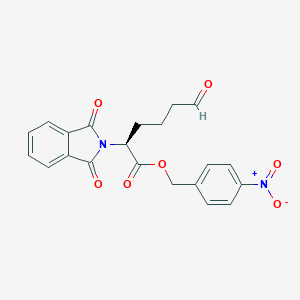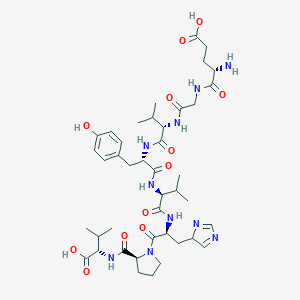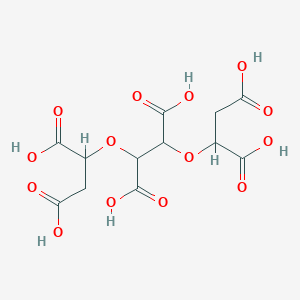
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of etiroxate involves the esterification of DL-α-methylthyroxine with ethyl alcohol. The reaction conditions typically include the use of an acid catalyst and heating to facilitate the esterification process . Industrial production methods are similar but scaled up to accommodate larger quantities. The compound is crystallized from ethanol, with a melting point of 156-157°C .
Análisis De Reacciones Químicas
Etiroxate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various iodinated derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, altering its lipid-lowering properties.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Etiroxate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid-lowering mechanisms and the effects of iodine substitution on biological activity.
Mecanismo De Acción
Etiroxate exerts its effects by inhibiting the activity of cholesterol acyltransferase and 3-hydroxy-3-methylglutaryl coenzyme A reductase in the liver . These enzymes are crucial in the biosynthesis of cholesterol and other lipids. By inhibiting these enzymes, etiroxate reduces the synthesis of cholesterol and triglycerides, leading to lower lipid levels in the blood .
Comparación Con Compuestos Similares
Etiroxate is unique compared to other lipid-lowering compounds due to its specific inhibition of cholesterol acyltransferase and 3-hydroxy-3-methylglutaryl coenzyme A reductase. Similar compounds include:
Atorvastatin: A widely used statin that inhibits HMG-CoA reductase but does not affect cholesterol acyltransferase.
Simvastatin: Another statin with a similar mechanism to atorvastatin.
Fenofibrate: Lowers lipid levels by activating peroxisome proliferator-activated receptors (PPARs), a different mechanism from etiroxate.
Etiroxate’s dual inhibition of both cholesterol acyltransferase and HMG-CoA reductase makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
111451-17-3 |
|---|---|
Fórmula molecular |
C12H14O14 |
Peso molecular |
382.23 g/mol |
Nombre IUPAC |
2,3-bis(1,2-dicarboxyethoxy)butanedioic acid |
InChI |
InChI=1S/C12H14O14/c13-5(14)1-3(9(17)18)25-7(11(21)22)8(12(23)24)26-4(10(19)20)2-6(15)16/h3-4,7-8H,1-2H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Clave InChI |
LQHFQYDCTTYMQM-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)OC(C(C(=O)O)OC(CC(=O)O)C(=O)O)C(=O)O)C(=O)O |
SMILES canónico |
C(C(C(=O)O)OC(C(C(=O)O)OC(CC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Sinónimos |
2,3-bis(1,2-dicarboxyethoxy)butanedioic acid sodium tartrate disuccinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



